

Woodtide as a Kinase Substrate: A Comparative Guide on Specificity and Cross-Reactivity

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Compound of Interest

Compound Name: Woodtide
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This guide provides a comparative analysis of **Woodtide**, a synthetic peptide substrate commonly used in kinase assays. The primary focus is to detail its known specificity for the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family and to explore the extent of its cross-reactivity with other protein kinases. This document synthesizes available experimental data to aid researchers in the selection and interpretation of kinase assays utilizing **Woodtide**.

Overview of Woodtide

Woodtide is a synthetic peptide with the sequence KKISGRLSPIMTEQ, derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of the DYRK kinase family.^{[1][2]} It is widely used as a model substrate for in vitro kinase assays to measure the activity of DYRK family members.

Primary Kinase Target: The DYRK Family

Experimental evidence strongly establishes **Woodtide** as a preferential substrate for the DYRK family of serine/threonine kinases. Members of this family, including DYRK1A and DYRK2, efficiently phosphorylate **Woodtide**.^[1] The specificity of this interaction is underscored by the design of **Woodtide**, which mimics a natural DYRK phosphorylation site.

Cross-Reactivity with Other Kinases

A comprehensive analysis of peer-reviewed literature and publicly available kinase screening data reveals a notable lack of extensive profiling of **Woodtide** against a broad panel of kinases from other families. While it is a highly effective substrate for DYRK kinases, quantitative data detailing its phosphorylation by a wide array of other kinases such as PKA, PKC, MAPKs, CDKs, or Src family kinases is not readily available in the public domain.

This data gap limits a full comparative assessment of **Woodtide**'s cross-reactivity. Researchers should exercise caution when using **Woodtide** in complex biological samples where multiple kinase activities may be present and consider the possibility of phosphorylation by non-DYRK kinases, although the extent of this is currently uncharacterized.

Quantitative Data on Kinase Activity

The available quantitative data for **Woodtide** phosphorylation is primarily centered on the DYRK family. A summary of this information is presented below. The absence of data for other kinase families in the following table reflects the current state of published research.

Kinase Family	Specific Kinase	Substrate	Reported Activity
DYRK	DYRK1A	Woodtide	Efficiently phosphorylated
DYRK	DYRK2	Woodtide	Efficiently phosphorylated
Other	Not Reported	Woodtide	Data not available

Experimental Protocols

A standard method for assessing kinase activity using **Woodtide** involves a radioactive kinase assay. The following protocol is a representative example for measuring the activity of immunoprecipitated DYRK2.

Radioactive Kinase Assay for DYRK2 using Woodtide

1. Immunoprecipitation of DYRK2:

- Transfect cells with a construct expressing tagged DYRK2 (e.g., FLAG-DYRK2).

- Lyse the cells and immunoprecipitate the kinase using an appropriate antibody (e.g., anti-FLAG antibody) coupled to protein A/G beads.
- Wash the beads extensively to remove non-specific binding proteins.

2. Kinase Reaction:

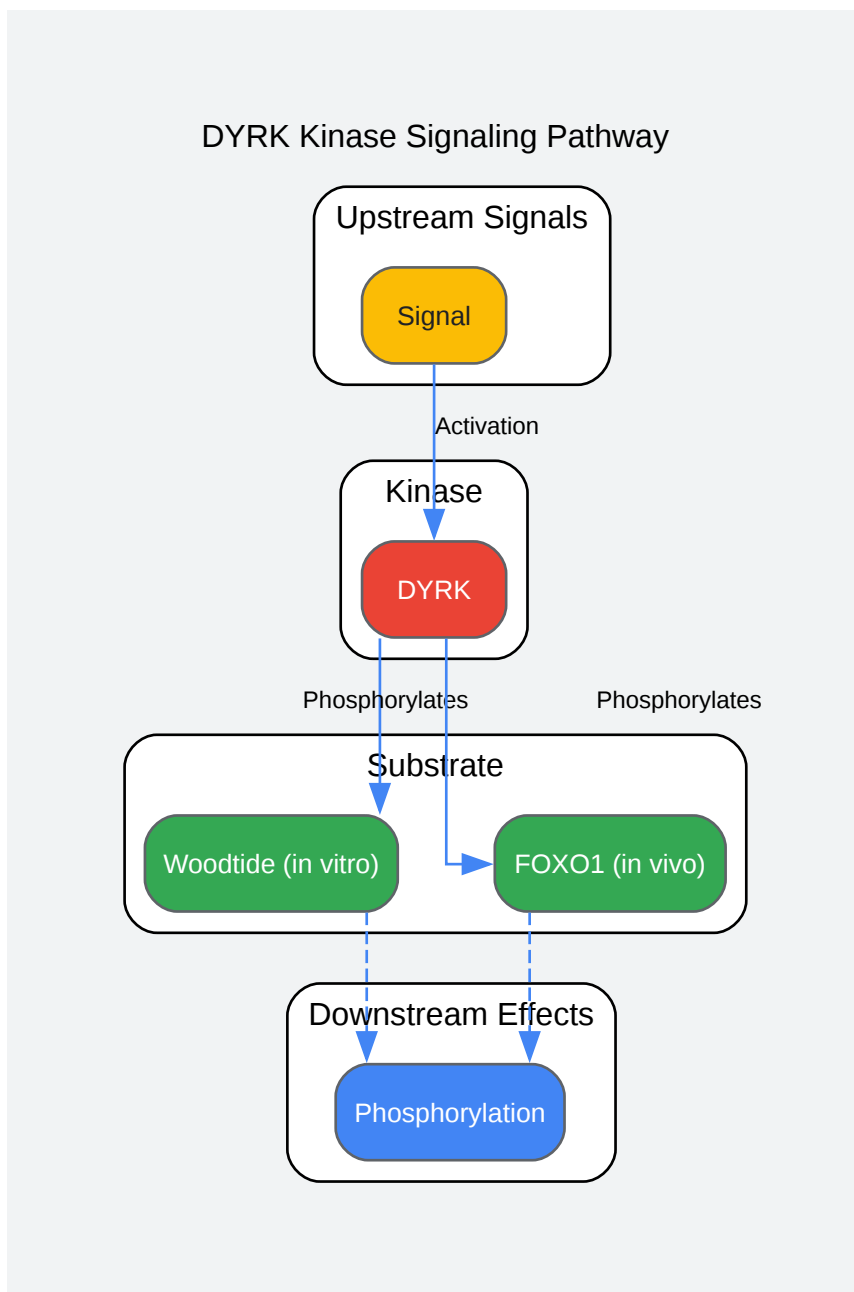
- Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- To the immunoprecipitated DYRK2 on beads, add the kinase reaction buffer.
- Add **Woodtide** peptide to a final concentration of 50 μM.
- Initiate the reaction by adding ATP, including [γ-³²P]ATP, to a final concentration of 100 μM.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

3. Termination and Detection:

- Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto P81 phosphocellulose paper.
- If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

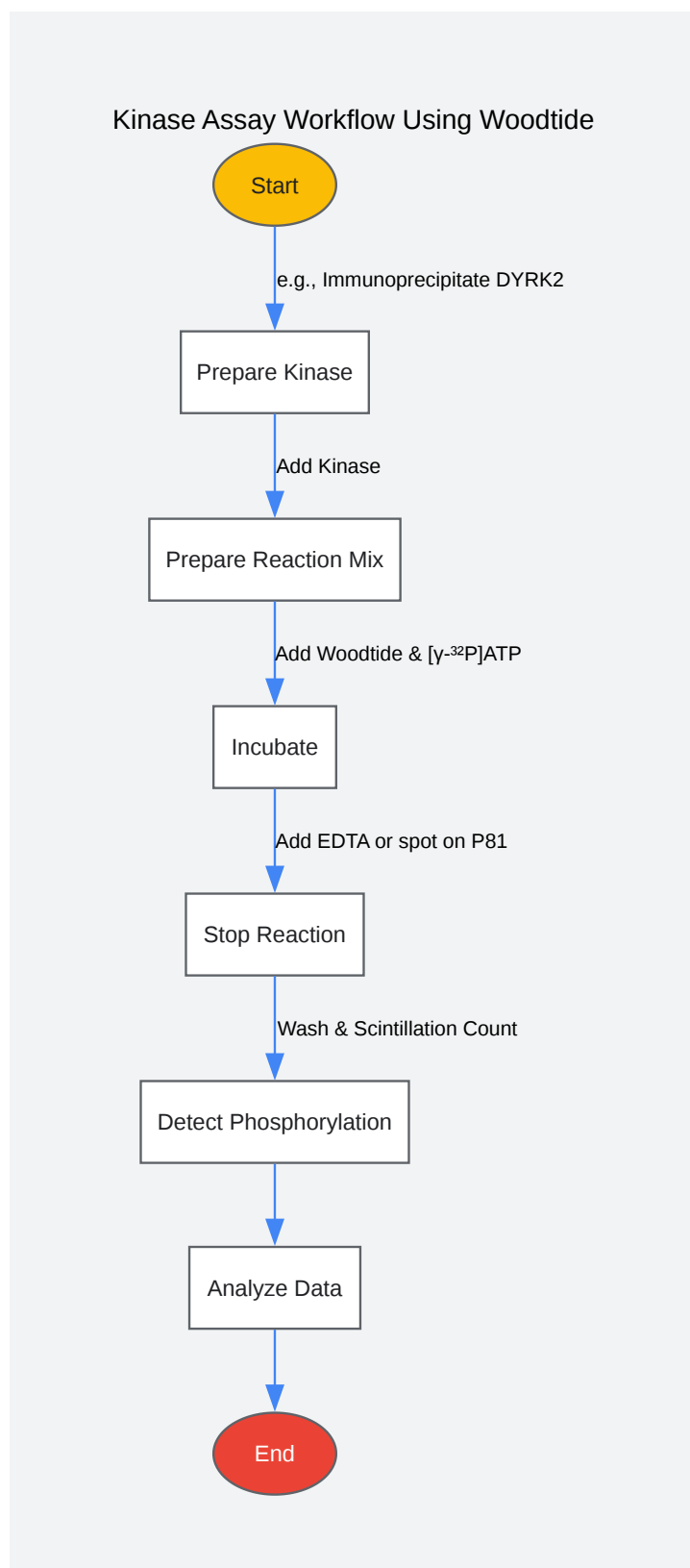
Visualizing Signaling and Experimental Workflows

To further illustrate the context of **Woodtide** as a substrate and its use in experimental settings, the following diagrams are provided.



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Caption: DYRK kinase signaling pathway with **Woodtide** as an in vitro substrate.



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Caption: General workflow for a radioactive kinase assay using **Woodtide**.

Conclusion

Woodtide is a highly specific and efficient substrate for the DYRK family of kinases, making it a valuable tool for studying the activity of these enzymes. However, the lack of comprehensive cross-reactivity data against a wide range of other kinase families is a significant limitation. Researchers should be mindful of this data gap when designing experiments and interpreting results, particularly when working with complex biological mixtures. Further kinase profiling studies are necessary to fully elucidate the selectivity of **Woodtide** and to solidify its use as a truly specific DYRK substrate.

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